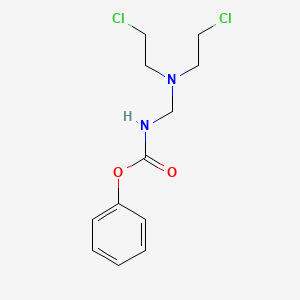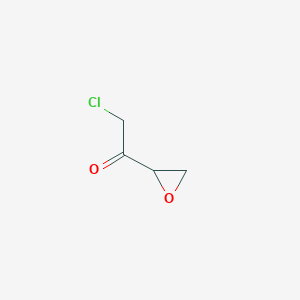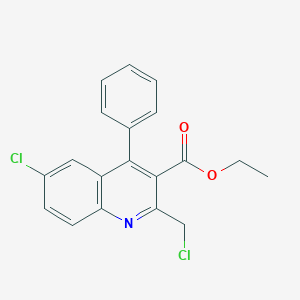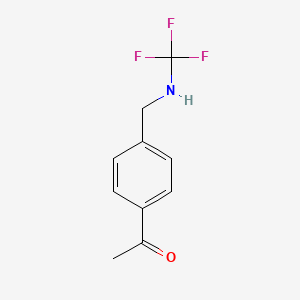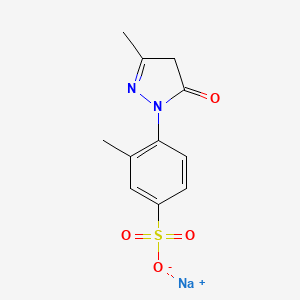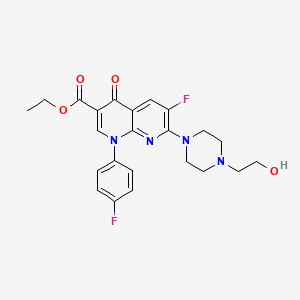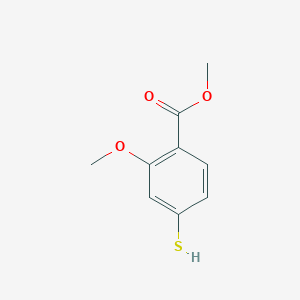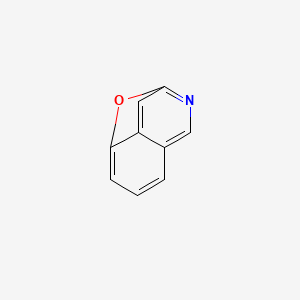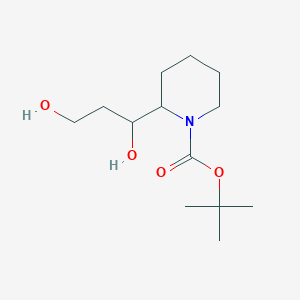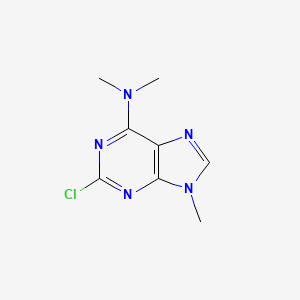
7-(2-Hydroxy-3-((2-hydroxy-2-(p-hydroxyphenyl)ethyl)amino)propyl)theophylline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[2-Hydroxy-3-[[2-hydroxy-2-(p-hydroxyphenyl)ethyl]amino]propyl]-1,3-dimethyl-1h-purine-2,6(3h,7h)-dione is a complex organic compound with a multifaceted structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its unique structure allows it to interact with different molecular targets, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[2-Hydroxy-3-[[2-hydroxy-2-(p-hydroxyphenyl)ethyl]amino]propyl]-1,3-dimethyl-1h-purine-2,6(3h,7h)-dione involves multiple steps, typically starting with the preparation of the purine core. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield. For instance, the use of anhydrous potassium carbonate in dry acetone has been reported for similar compounds .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green solvents could be employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
7-[2-Hydroxy-3-[[2-hydroxy-2-(p-hydroxyphenyl)ethyl]amino]propyl]-1,3-dimethyl-1h-purine-2,6(3h,7h)-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
7-[2-Hydroxy-3-[[2-hydroxy-2-(p-hydroxyphenyl)ethyl]amino]propyl]-1,3-dimethyl-1h-purine-2,6(3h,7h)-dione has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its interactions with biological molecules make it useful for studying cellular processes.
Medicine: Potential therapeutic applications include acting as a drug candidate for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-[2-Hydroxy-3-[[2-hydroxy-2-(p-hydroxyphenyl)ethyl]amino]propyl]-1,3-dimethyl-1h-purine-2,6(3h,7h)-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other purine derivatives and compounds with similar functional groups. Examples include:
Caffeine: A well-known purine derivative with stimulant properties.
Theophylline: Another purine derivative used in respiratory therapies.
Uniqueness
What sets 7-[2-Hydroxy-3-[[2-hydroxy-2-(p-hydroxyphenyl)ethyl]amino]propyl]-1,3-dimethyl-1h-purine-2,6(3h,7h)-dione apart is its unique combination of functional groups, which allows for diverse interactions and applications. Its structure provides a versatile platform for further chemical modifications and functional studies.
Properties
CAS No. |
62401-96-1 |
|---|---|
Molecular Formula |
C18H23N5O5 |
Molecular Weight |
389.4 g/mol |
IUPAC Name |
7-[2-hydroxy-3-[[2-hydroxy-2-(4-hydroxyphenyl)ethyl]amino]propyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C18H23N5O5/c1-21-16-15(17(27)22(2)18(21)28)23(10-20-16)9-13(25)7-19-8-14(26)11-3-5-12(24)6-4-11/h3-6,10,13-14,19,24-26H,7-9H2,1-2H3 |
InChI Key |
HQNBNESOAWELHK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(CNCC(C3=CC=C(C=C3)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


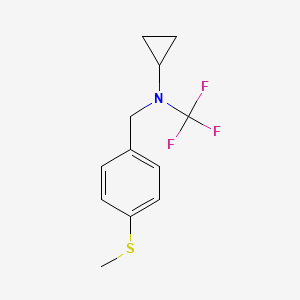
![3-({[(3-Ethoxyphenyl)carbonyl]carbamothioyl}amino)-2-methylbenzoic acid](/img/structure/B13955333.png)
![(2S)-2-[amino-(2,3-dichlorophenyl)methyl]-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid](/img/structure/B13955335.png)
